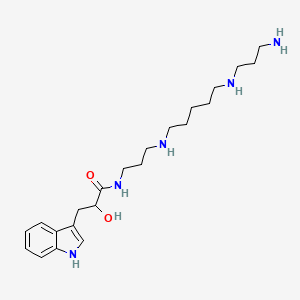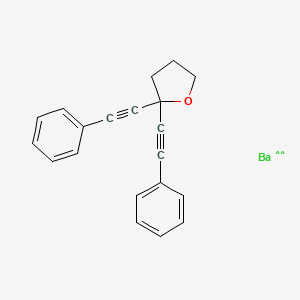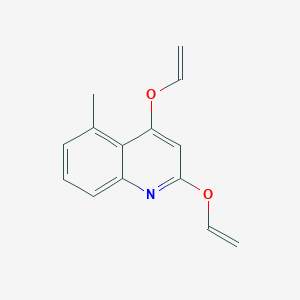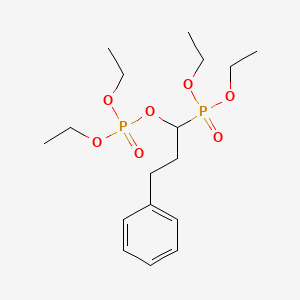
1H-Indole-3-propanamide, N-(3-((5-((3-aminopropyl)amino)pentyl)amino)propyl)-alpha-hydroxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Indole-3-propanamide, N-(3-((5-((3-aminopropyl)amino)pentyl)amino)propyl)-alpha-hydroxy- is a complex organic compound with the molecular formula C22H37N5O2 and a molecular weight of 403.5615 g/mol . This compound is characterized by its indole core, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of multiple amine groups and a hydroxy group further adds to its chemical complexity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indole-3-propanamide, N-(3-((5-((3-aminopropyl)amino)pentyl)amino)propyl)-alpha-hydroxy- typically involves multi-step organic reactionsCommon reagents used in these reactions include indole derivatives, amines, and various coupling agents .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure high yield and purity of the final product while minimizing the use of hazardous reagents and solvents .
Analyse Des Réactions Chimiques
Types of Reactions
1H-Indole-3-propanamide, N-(3-((5-((3-aminopropyl)amino)pentyl)amino)propyl)-alpha-hydroxy- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The amide group can be reduced to an amine.
Substitution: The amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted indole derivatives, amines, and carbonyl compounds .
Applications De Recherche Scientifique
1H-Indole-3-propanamide, N-(3-((5-((3-aminopropyl)amino)pentyl)amino)propyl)-alpha-hydroxy- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential role in cellular signaling pathways.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of novel materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1H-Indole-3-propanamide, N-(3-((5-((3-aminopropyl)amino)pentyl)amino)propyl)-alpha-hydroxy- involves its interaction with specific molecular targets and pathways. The compound’s amine groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the indole core can interact with various receptors and enzymes, modulating their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1H-Indole-3-propanamide, N-(3-((4-((3-aminopropyl)amino)butyl)amino)propyl)-alpha-hydroxy-
- 1H-Indole-3-propanamide, N-(3-((5-((2-aminopropyl)amino)pentyl)amino)propyl)-alpha-hydroxy-
Uniqueness
1H-Indole-3-propanamide, N-(3-((5-((3-aminopropyl)amino)pentyl)amino)propyl)-alpha-hydroxy- is unique due to its specific arrangement of amine groups and the presence of the hydroxy group, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Propriétés
Numéro CAS |
128941-11-7 |
|---|---|
Formule moléculaire |
C22H37N5O2 |
Poids moléculaire |
403.6 g/mol |
Nom IUPAC |
N-[3-[5-(3-aminopropylamino)pentylamino]propyl]-2-hydroxy-3-(1H-indol-3-yl)propanamide |
InChI |
InChI=1S/C22H37N5O2/c23-10-6-13-24-11-4-1-5-12-25-14-7-15-26-22(29)21(28)16-18-17-27-20-9-3-2-8-19(18)20/h2-3,8-9,17,21,24-25,27-28H,1,4-7,10-16,23H2,(H,26,29) |
Clé InChI |
LEAUOZFNUKROIV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NCCCNCCCCCNCCCN)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bicyclo[3.2.0]hepta-1(5),2-diene](/img/structure/B14278516.png)
![Tributyl[4-(methoxymethoxy)but-3-EN-2-YL]stannane](/img/structure/B14278517.png)





-lambda~5~-phosphane](/img/structure/B14278566.png)
![5-Acetyl-2-[(but-3-en-1-yl)oxy]benzonitrile](/img/structure/B14278572.png)





